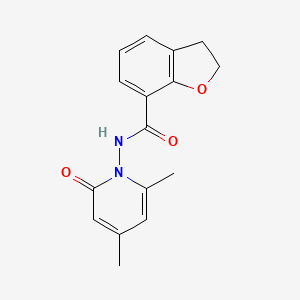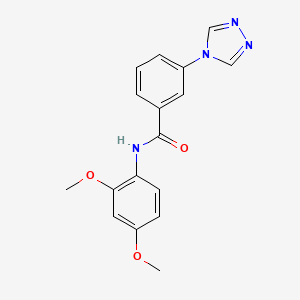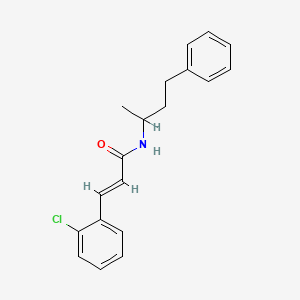
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2,3-dihydro-1-benzofuran-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2,3-dihydro-1-benzofuran-7-carboxamide, commonly known as DMXAA, is a small molecule that has gained attention for its potential in cancer treatment. DMXAA was first identified in the 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, it has been studied extensively for its anticancer properties.
Mecanismo De Acción
DMXAA's mechanism of action is not fully understood. It is believed to induce TNF-α production in tumor-associated macrophages, leading to tumor necrosis and inhibition of tumor growth. DMXAA has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels, which is necessary for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. In addition to inducing TNF-α production and inhibiting angiogenesis, it has been shown to activate the immune system and enhance the production of other cytokines and chemokines. DMXAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the mechanisms of cancer cell death and immune activation. However, DMXAA has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. DMXAA has also been shown to have toxic effects at high doses, which can limit its use in preclinical models.
Direcciones Futuras
There are several future directions for DMXAA research. One area of interest is the development of DMXAA analogs with improved solubility and reduced toxicity. Another area of interest is the development of combination therapies that include DMXAA and other anticancer agents. Finally, there is interest in studying the role of DMXAA in the immune response to cancer and its potential as an immunomodulatory agent.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process starting from 2,3-dihydrobenzofuran. The synthesis involves the introduction of various functional groups, including an amide and a pyridine ring, which are crucial for its biological activity. The final step involves the oxidation of the pyridine ring to form the oxopyridine moiety, which is responsible for its ability to induce TNF-α production.
Aplicaciones Científicas De Investigación
DMXAA has been studied extensively in preclinical models for its anticancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-2,3-dihydro-1-benzofuran-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-8-11(2)18(14(19)9-10)17-16(20)13-5-3-4-12-6-7-21-15(12)13/h3-5,8-9H,6-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIZXSSYLUCCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=CC=CC3=C2OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-fluorobenzyl)-3-isopropyl-1-[6-methyl-2-(methylamino)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5434857.png)
![3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5434864.png)
![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5434872.png)
![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzenesulfonamide](/img/structure/B5434883.png)

![6-methyl-3-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5434896.png)
![2,2,3,3-tetrafluoropropyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate](/img/structure/B5434902.png)
![4-[3-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5434911.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5434915.png)

![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B5434927.png)
![3-phenyl-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acrylamide](/img/structure/B5434953.png)
